molecular formula C17H24Cl2N2O2 B4691046 2-(2,4-dichlorophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide

2-(2,4-dichlorophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide

Cat. No. B4691046
M. Wt: 359.3 g/mol
InChI Key: YPWAHWMEZXCADV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. It has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

2-(2,4-dichlorophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide is a selective antagonist of the adenosine A1 receptor. Adenosine is a neuromodulator that plays a role in regulating various physiological processes, including sleep, inflammation, and cardiovascular function. The A1 receptor is involved in the regulation of neurotransmitter release, and its activation can lead to the inhibition of neurotransmitter release. This compound blocks the activation of the A1 receptor, leading to an increase in neurotransmitter release.
Biochemical and Physiological Effects
This compound has been shown to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases. It has also been shown to reduce the severity of seizures in animal models of epilepsy. This compound has been shown to reduce the size of tumors in animal models of cancer. It has also been shown to reduce inflammation and improve cardiovascular function in animal models.

Advantages and Limitations for Lab Experiments

2-(2,4-dichlorophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide is a selective antagonist of the adenosine A1 receptor, which makes it a useful tool for studying the role of the A1 receptor in various physiological processes. However, this compound has limitations in lab experiments, including its low solubility in water, which can make it difficult to administer to animals. This compound can also have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 2-(2,4-dichlorophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide. One area of research is the development of more selective adenosine A1 receptor antagonists that can be used to study the role of the A1 receptor in various physiological processes. Another area of research is the development of new therapeutic applications for this compound, including its potential use in the treatment of cancer, cardiovascular diseases, and inflammation. Finally, further research is needed to understand the biochemical and physiological effects of this compound and its potential side effects.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, Huntington's disease, and epilepsy. It has also been studied for its potential use in the treatment of cancer, cardiovascular diseases, and inflammation. This compound has been shown to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases.

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(1-propan-2-ylpiperidin-4-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24Cl2N2O2/c1-11(2)21-8-6-14(7-9-21)20-17(22)12(3)23-16-5-4-13(18)10-15(16)19/h4-5,10-12,14H,6-9H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPWAHWMEZXCADV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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